This compound falls under the category of amino acid derivatives and is specifically classified as a protected amino acid due to the presence of the benzyloxycarbonyl group. This protection allows for selective reactions in peptide synthesis without interference from the amino group.
The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid typically involves several key steps:
These steps highlight the multi-faceted approach required for synthesizing this compound, emphasizing the importance of protecting groups in organic synthesis.
The molecular structure of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid can be described as follows:
The InChI representation of this compound is InChI=1S/C16H22N2O5/c1-3-7-13(15(20)21)18-14(19)11(2)17-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1, and its InChI Key is LDWKLEOJLPWEIE-AAEUAGOBSA-N.
The compound has a total of 45 atoms comprising:
The chemical reactivity of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid can be summarized by its functional groups:
These reactions are crucial for its role in peptide synthesis and other applications in organic chemistry.
The mechanism of action for 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid primarily revolves around its use as a protected amino acid derivative:
This mechanism underlines its utility in synthetic organic chemistry and biochemistry.
The physical and chemical properties of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid are influenced by its molecular structure:
Quantitative data regarding solubility and melting points are essential for practical applications but may vary based on experimental conditions .
The primary applications of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid include:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: